molecular formula C9H10ClN3 B8193960 2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193960
M. Wt: 195.65 g/mol
InChI Key: SKSRBCOZYPJDSW-UHFFFAOYSA-N
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Description

2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a propyl group at the 7-position. It is a versatile molecule with applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a substituted pyrrole, followed by chlorination and propylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product. The production is often carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in biological assays to investigate its effects on various cellular processes.

  • Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors and apoptosis inducers.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine is compared with other similar compounds, such as 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • 7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Properties

IUPAC Name

2-chloro-7-propylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-4-13-5-3-7-6-11-9(10)12-8(7)13/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSRBCOZYPJDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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